Pluviatolide is a natural product found in Chamaecyparis formosensis, Syringa pinnatifolia, and other organisms with data available.
Pluviatolide
CAS No.: 28115-68-6
Cat. No.: VC0539885
Molecular Formula: C20H20O6
Molecular Weight: 356.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28115-68-6 |
|---|---|
| Molecular Formula | C20H20O6 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
| Standard InChI | InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1 |
| Standard InChI Key | OCTZTNYFALPGHW-LSDHHAIUSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O |
| SMILES | COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O |
| Canonical SMILES | COC1=C(C=CC(=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Formula and Structural Features
Pluviatolide (CAS 28115-68-6) is classified as a sesquiterpene lactone with the molecular formula C₂₀H₂₀O₆ . Its bicyclic framework consists of a fused furanolactone ring system, which is critical for its biological activity. The compound’s stereochemistry, denoted by the (-)-enantiomer designation, influences its interactions with biological targets .
Table 1: Key Chemical Properties of Pluviatolide
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀O₆ |
| Molecular Weight | 356.37 g/mol |
| InChI Key | OCTZTNYFALPGHW-LSDHHAIUSA-N |
| SMILES | O=C1OCC(CC2=CC=C3OCOC3=C2)C1CC4=CC=C(O)C(OC)=C4 |
| Optical Activity | (-)-enantiomer |
The InChI string (InChI=1S/C20H20O6/c1-23-18-8-13(2-4-16(18)21)7-15-14(10-24-20(15)22)6-12-3-5-17-19(9-12)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1) confirms the spatial arrangement of atoms, highlighting the trans-configuration at positions C-3 and C-4 .
Stereochemical Significance
The (-)-enantiomer of Pluviatolide exhibits distinct bioactivity compared to its (+)-counterpart. This enantiomeric specificity is attributed to its interaction with chiral biological receptors, particularly in anti-inflammatory pathways .
Natural Occurrence and Biosynthetic Pathways
Plant Sources
Pluviatolide is predominantly isolated from species within the Asteraceae and Berberidaceae families. Notable sources include:
These plants accumulate Pluviatolide as part of their defense mechanisms against herbivores and pathogens .
Biosynthesis from Phenylpropanoid Precursors
Pluviatolide is synthesized via the phenylpropanoid pathway, which involves the following enzymatic steps:
Table 2: Key Enzymes in Pluviatolide Biosynthesis
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Initial Coupling: Dirigent proteins mediate the stereospecific coupling of coniferyl alcohol to form (-)-pinoresinol .
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Reduction: PLR reduces (-)-pinoresinol to (-)-lariciresinol, introducing hydroxyl groups critical for subsequent modifications .
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Lactonization: Spontaneous cyclization forms the furanolactone core of Pluviatolide .
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Methylation and Hydroxylation: OMT3 and CYP71CU1 introduce methyl and hydroxyl groups, respectively, yielding intermediates like 5′-demethyl-yatein .
Pharmacological Activities
Anti-Inflammatory Mechanisms
Pluviatolide inhibits NF-κB and COX-2 pathways, reducing prostaglandin E₂ (PGE₂) synthesis in macrophages. In murine models, it decreased TNF-α production by 58% at 10 μM .
Cytotoxic and Antitumor Effects
Pluviatolide serves as a biosynthetic precursor to podophyllotoxin, a lignan used in semisynthetic anticancer drugs (e.g., etoposide). Key findings include:
Table 3: Anticancer Derivatives of Pluviatolide
| Derivative | Target Cancer Type | Mechanism of Action |
|---|---|---|
| Etoposide | Lung, testicular | Topoisomerase II inhibition |
| Teniposide | Leukemia | DNA strand break induction |
| Deoxypodophyllotoxin | Breast | Microtubule disruption |
Research Advancements and Applications
Metabolic Engineering
Recent studies have optimized Pluviatolide production in heterologous hosts:
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Transgenic Forsythia cells: Co-expression of FkCYP71BJ9 and FkOMT3 increased Pluviatolide yield by 3.2-fold under red light .
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Nicotiana benthamiana: Transient expression of Podophyllum CYP enzymes enabled de novo synthesis of pluviatolide-derived lignans .
Clinical Relevance
Pluviatolide’s role in etoposide biosynthesis has spurred interest in scalable production. Current challenges include:
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